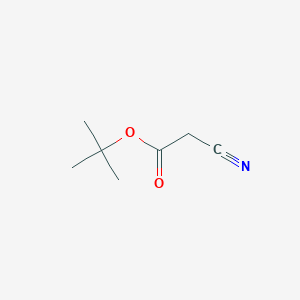

tert-Butyl cyanoacetate

Description

Properties

IUPAC Name |

tert-butyl 2-cyanoacetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11NO2/c1-7(2,3)10-6(9)4-5-8/h4H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BFNYNEMRWHFIMR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)CC#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8061501 | |

| Record name | Acetic acid, cyano-, 1,1-dimethylethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8061501 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

141.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1116-98-9 | |

| Record name | tert-Butyl cyanoacetate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1116-98-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | tert-Butyl cyanoacetate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001116989 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | tert-Butyl cyanoacetate | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=1072 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Acetic acid, 2-cyano-, 1,1-dimethylethyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Acetic acid, cyano-, 1,1-dimethylethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8061501 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | tert-butyl cyanoacetate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.949 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | TERT-BUTYL CYANOACETATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/PWT31M9VDL | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to tert-Butyl Cyanoacetate (CAS: 1116-98-9) for Researchers and Drug Development Professionals

Introduction

tert-Butyl cyanoacetate (t-BCA), with the Chemical Abstracts Service (CAS) number 1116-98-9, is a versatile organic compound extensively utilized as a key building block in the synthesis of a wide array of complex molecules.[1] Its unique structural features, combining a reactive methylene group activated by both a nitrile and a bulky tert-butyl ester, make it an invaluable reagent in medicinal chemistry and drug development. This guide provides a comprehensive overview of its properties, synthesis, and applications, with a focus on its role in the construction of pharmaceutically relevant scaffolds.

Physicochemical Properties

tert-Butyl cyanoacetate is a colorless to pale yellow liquid.[2] Its physical and chemical properties are summarized in the table below, providing essential data for its handling, storage, and use in chemical reactions.

| Property | Value | Reference |

| CAS Number | 1116-98-9 | [2][3] |

| Molecular Formula | C₇H₁₁NO₂ | [2][3] |

| Molecular Weight | 141.17 g/mol | [2][3] |

| Appearance | Colorless to pale yellow liquid | [2] |

| Boiling Point | 40-42 °C at 0.1 mmHg | [3] |

| Density | 0.988 g/mL at 20 °C | [3] |

| Refractive Index (n20/D) | 1.420 | [3] |

| Solubility | Soluble in organic solvents like ethanol and ether; limited solubility in water. |

Synthesis of tert-Butyl Cyanoacetate: Experimental Protocols

Several methods for the synthesis of tert-butyl cyanoacetate have been reported. The choice of method often depends on the desired scale, purity requirements, and available starting materials. Two common methods are detailed below.

Method 1: Direct Esterification of Cyanoacetic Acid

This method involves the direct reaction of cyanoacetic acid with tert-butanol in the presence of a coupling agent.

Protocol:

-

Suspend 2-Cyanoacetic acid (1.701 g, 20 mmol) in acetonitrile (20 ml) and add tert-butanol (2.391 ml, 25.00 mmol).

-

To this suspension, add a solution of N,N'-Dicyclohexylcarbodiimide (DCC) (4.54 g, 22.00 mmol) in dichloromethane (DCM) (22 ml) while stirring at room temperature.

-

Continue stirring the reaction mixture for 30 minutes.

-

Filter the mixture through Celite to remove the dicyclohexylurea byproduct.

-

Evaporate the solvents from the filtrate under reduced pressure to yield crude tert-butyl cyanoacetate.[2]

Note: The product from this protocol is often used directly in subsequent reactions without further purification.[2]

Method 2: Transesterification

This method utilizes an ester exchange reaction, which can be advantageous for large-scale synthesis due to the avoidance of costly coupling agents.

Protocol:

-

To a three-necked flask equipped with a mechanical stirrer, separation tower, water separator, and condenser, add methyl cyanoacetate (200g, 2mol), tert-butanol (224g, 3mol), and a suitable catalyst (e.g., 1.0g of sodium methoxide).

-

Stir the mixture to ensure homogeneity.

-

Heat the mixture to 150°C to reflux, collecting the methanol byproduct (boiling point 64°C).

-

Monitor the reaction progress by observing the temperature at the top of the separation tower. When the temperature rises, indicating the completion of methanol removal, stop the reaction.

-

Neutralize the reaction mixture with acetic acid or sodium carbonate and dry with anhydrous sodium sulfate.

-

Perform atmospheric distillation to remove any remaining low-boiling impurities (fraction below 100°C).

-

Finally, purify the product by vacuum distillation, collecting the fraction at 122-123°C to obtain tert-butyl cyanoacetate with a purity of up to 99%.[1]

Applications in Organic Synthesis and Drug Discovery

The synthetic utility of tert-butyl cyanoacetate primarily stems from the acidity of the α-protons, which allows for its participation in a variety of carbon-carbon bond-forming reactions.

The Knoevenagel Condensation

A cornerstone reaction involving tert-butyl cyanoacetate is the Knoevenagel condensation. This reaction involves the condensation of an active methylene compound (in this case, tert-butyl cyanoacetate) with an aldehyde or ketone, typically catalyzed by a weak base, to form a new carbon-carbon double bond.

Experimental Protocol: Synthesis of tert-Butyl 2-cyano-3-(furan-2-yl)acrylate

-

To a mixture of furfural (1.16 g, 12 mmol) and tert-butyl cyanoacetate (1.70 g, 12 mmol), add 3.6 g of alumina (activity II-III).

-

Stir the mixture for 10 minutes.

-

Add dichloromethane (CH₂Cl₂) to the reaction mixture.

-

Filter the mixture and evaporate the solvent to yield the crude product.

-

The product can be further purified by flash chromatography on silica gel.[4]

The Knoevenagel condensation is a critical step in the synthesis of various pharmaceutical intermediates and biologically active molecules.

References

An In-depth Technical Guide to tert-Butyl Cyanoacetate

For Researchers, Scientists, and Drug Development Professionals

Introduction

tert-Butyl cyanoacetate is a versatile organic compound widely utilized in chemical synthesis as a key building block for a variety of molecules, including pharmaceuticals and agrochemicals.[1] Its unique structural features, combining a bulky tert-butyl ester group with a reactive nitrile functionality, impart specific reactivity and properties that are highly valued in organic chemistry. This technical guide provides a comprehensive overview of the chemical and physical properties of tert-butyl cyanoacetate, detailed experimental protocols for its synthesis and key reactions, and essential safety information.

Chemical and Physical Properties

tert-Butyl cyanoacetate is a colorless to pale yellow liquid with a fruity odor.[1] The presence of both a cyano group and an ester functionality makes the alpha-protons acidic, rendering the molecule susceptible to deprotonation and subsequent nucleophilic reactions.[2] It is generally described as being difficult to mix with water but is soluble in many organic solvents such as ethanol and ether.[1][3][4]

Core Properties

| Property | Value | Source |

| Molecular Formula | C₇H₁₁NO₂ | [2][5][6] |

| Molecular Weight | 141.17 g/mol | [2][5][6] |

| CAS Number | 1116-98-9 | [2][5] |

| Appearance | Colorless to pale yellow liquid | [1] |

| Boiling Point | 40-42 °C at 0.1 mmHg67-68 °C at 1.5 mmHg107-108 °C | [7][8] |

| Density | 0.988 g/mL at 20 °C | [6][7] |

| Refractive Index (n²⁰/D) | 1.420 | [6] |

| Flash Point | 91 °C (195.8 °F) | [7] |

| Storage Temperature | 2-8 °C | [6] |

Spectroscopic Data

¹H NMR Spectroscopy

The proton NMR spectrum of tert-butyl cyanoacetate provides clear signals corresponding to the methylene and tert-butyl protons.

| Chemical Shift (δ) | Multiplicity | Integration | Assignment |

| 3.37 ppm | singlet | 2H | -CH₂- |

| 1.50 ppm | singlet | 9H | -C(CH₃)₃ |

Solvent: CDCl₃, Frequency: 400 MHz[5]

¹³C NMR Spectroscopy

The carbon NMR spectrum shows distinct peaks for the carbonyl, nitrile, quaternary, methylene, and methyl carbons.

| Chemical Shift (δ) | Assignment |

| 164.3 ppm | C=O |

| 116.5 ppm | -C≡N |

| 84.0 ppm | -OC (CH₃)₃ |

| 40.3 ppm | -CH₂ - |

| 27.6 ppm (3C) | -C(CH₃ )₃ |

Solvent: CDCl₃, Frequency: 100 MHz. Data is for a derivative, tert-butyl 2-cyano-3-phenylpropanoate, and indicates expected regions for the core structure.[3]

Infrared (IR) Spectroscopy

The IR spectrum of tert-butyl cyanoacetate exhibits characteristic absorption bands for the nitrile and ester functional groups.

| Wavenumber (cm⁻¹) | Functional Group |

| 2273 cm⁻¹ | C≡N stretch |

| 1742 cm⁻¹ | C=O (ester) stretch |

Synthesis Protocols

Several methods for the synthesis of tert-butyl cyanoacetate have been reported. Below are two common experimental protocols.

Method 1: Direct Esterification using DCC

This method involves the direct esterification of cyanoacetic acid with tert-butanol using N,N'-dicyclohexylcarbodiimide (DCC) as a coupling agent.

Experimental Protocol:

-

Suspend 2-cyanoacetic acid (1.701 g, 20 mmol) in acetonitrile (20 mL) and add tert-butanol (2.391 mL, 25.00 mmol).[5]

-

To this stirred suspension, add a solution of N,N'-dicyclohexylcarbodiimide (4.54 g, 22.00 mmol) in dichloromethane (DCM, 22 mL) at room temperature.[5]

-

Stir the reaction mixture for 30 minutes.[5]

-

Filter the mixture through Celite to remove the dicyclohexylurea byproduct.[5]

-

Evaporate the solvents under reduced pressure to yield the crude product.[5] Proton NMR analysis can be used to confirm the complete conversion to tert-butyl cyanoacetate.[5]

Method 2: Synthesis via Acid Chloride

This procedure involves the conversion of cyanoacetic acid to its acid chloride, followed by reaction with tert-butanol.

Experimental Protocol:

-

In a 5 L three-necked round-bottomed flask equipped with a mechanical stirrer and a reflux condenser, place cyanoacetic acid (340 g, 4 moles) and 2 L of anhydrous ether.

-

To the stirred solution, add phosphorus pentachloride (834 g, 4 moles) in portions, cooling with an ice bath as needed to control the reflux.

-

After the addition is complete, continue stirring for 30 minutes until the phosphorus pentachloride dissolves completely.

-

Replace the reflux condenser with a distillation apparatus and remove the ether by distillation on a water bath at 50-60 °C.

-

Remove most of the phosphorus oxychloride under reduced pressure (20-25 mmHg, bath temperature 55-65 °C).

-

Dissolve the residue in 200 mL of benzene and distill under reduced pressure to remove residual phosphorus oxychloride. Repeat this step with another 200 mL of fresh benzene.

-

In a separate 5 L flask, prepare a solution of dry tert-butyl alcohol (296 g, 4 moles) and dimethylaniline (484 g, 4 moles) in 600 mL of anhydrous ether.

-

Add the previously prepared acid chloride dropwise to the stirred solution, cooling with an ice bath to manage the reflux.

-

After the addition is complete, reflux the mixture for 2 hours and then stir at room temperature for 15 hours.

-

Add 2 L of water with stirring and filter the mixture.

-

Separate the ethereal layer and extract the aqueous layer twice with 250 mL portions of ether.

-

Wash the combined ether solutions with 2N sulfuric acid until free of dimethylaniline, then with two 200 mL portions of 2N sodium carbonate solution, and dry over sodium carbonate.

-

After removing the ether by distillation, distill the residue at reduced pressure. The product is a colorless liquid.

Reactivity and Key Reactions

The acidic α-hydrogens of tert-butyl cyanoacetate make it a valuable reagent in carbon-carbon bond-forming reactions, most notably the Knoevenagel condensation.

Knoevenagel Condensation

The Knoevenagel condensation is a nucleophilic addition of an active hydrogen compound to a carbonyl group, followed by dehydration. tert-Butyl cyanoacetate readily participates in this reaction with aldehydes and ketones.

General Experimental Protocol (Adapted for tert-Butyl Cyanoacetate):

-

To a mixture of an aromatic aldehyde (1.0 mmol) and tert-butyl cyanoacetate (1.0 mmol) in a suitable solvent (e.g., ethanol, 10 mL), add a catalytic amount of a weak base (e.g., piperidine, DBU, or an ammonium salt).

-

Stir the reaction mixture at room temperature or with gentle heating (e.g., 65-70 °C).

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture.

-

If a solid product forms, it can be isolated by filtration. Otherwise, the solvent is removed under reduced pressure.

-

The crude product can be purified by recrystallization or column chromatography.

Visualizations

Synthesis of tert-Butyl Cyanoacetate via Acid Chloride

Caption: Synthesis of tert-butyl cyanoacetate from cyanoacetic acid.

Knoevenagel Condensation Workflow

Caption: General workflow for the Knoevenagel condensation.

Safety Information

tert-Butyl cyanoacetate is a combustible liquid and is harmful if swallowed.[7] It is essential to handle this chemical with appropriate safety precautions in a well-ventilated area, away from heat and open flames.

Hazard Identification

-

GHS Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation).

-

Precautionary Statements: P264 (Wash skin thoroughly after handling), P270 (Do not eat, drink or smoke when using this product), P280 (Wear protective gloves/eye protection/face protection).

Always consult the Safety Data Sheet (SDS) for complete and up-to-date safety information before handling tert-butyl cyanoacetate. Personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn.

Conclusion

tert-Butyl cyanoacetate is a valuable and versatile reagent in organic synthesis, particularly for the construction of carbon-carbon double bonds through reactions like the Knoevenagel condensation. Its distinct chemical properties, stemming from the interplay of the tert-butyl ester and cyano functionalities, allow for a wide range of synthetic transformations. A thorough understanding of its properties, synthesis, and reactivity, as outlined in this guide, is crucial for its effective and safe utilization in research and development.

References

- 1. tert-Butyl cyanoacetate(1116-98-9) IR Spectrum [chemicalbook.com]

- 2. tert-Butyl cyanoacetate | C7H11NO2 | CID 70693 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. rsc.org [rsc.org]

- 4. tert-Butyl cyanoacetate, 98% 5 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 5. tert-Butyl cyanoacetate | 1116-98-9 [chemicalbook.com]

- 6. tert-Butyl cyanoacetate = 97.0 GC 1116-98-9 [sigmaaldrich.com]

- 7. chemwhat.com [chemwhat.com]

- 8. chemicalland21.com [chemicalland21.com]

An In-depth Technical Guide to tert-Butyl Cyanoacetate

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of tert-butyl cyanoacetate, a versatile reagent in organic synthesis. It covers its chemical structure, physical and chemical properties, detailed experimental protocols for its synthesis, and its applications in various chemical reactions.

Chemical Structure and Formula

tert-Butyl cyanoacetate, with the IUPAC name tert-butyl 2-cyanoacetate, is an organic compound that is instrumental as a building block in the synthesis of more complex molecules.[1] It features a tert-butyl ester functional group and a nitrile group attached to a central methylene carbon.

Molecular Formula: C₇H₁₁NO₂[2]

Chemical Structure:

The structure of tert-butyl cyanoacetate is characterized by a bulky tert-butyl group, which provides steric hindrance and influences its reactivity.[3] The electron-withdrawing nature of both the cyano and the ester groups makes the adjacent methylene protons acidic, a key feature for its role in condensation reactions.[1]

References

tert-Butyl Cyanoacetate: A Comprehensive Technical Guide for Drug Discovery and Development

For Researchers, Scientists, and Drug Development Professionals

Abstract

tert-Butyl cyanoacetate is a pivotal building block in modern organic synthesis, particularly valued in the pharmaceutical industry for its role in constructing complex molecular architectures. Its unique combination of a reactive nitrile group and a sterically hindered tert-butyl ester moiety allows for a wide range of chemical transformations, making it an indispensable tool in the synthesis of novel therapeutic agents. This technical guide provides an in-depth overview of the physicochemical properties, synthesis protocols, and key applications of tert-butyl cyanoacetate in drug discovery and development, with a focus on its utility in the synthesis of heterocyclic compounds, such as pyridine derivatives, which are prevalent in many marketed drugs.

Physicochemical Properties

tert-Butyl cyanoacetate is a colorless to pale yellow liquid with a characteristic fruity odor.[1] Its key physical and chemical properties are summarized in the table below, providing essential data for its handling, storage, and use in chemical reactions.

| Property | Value | Reference(s) |

| Molecular Weight | 141.17 g/mol | [2] |

| Molecular Formula | C₇H₁₁NO₂ | [2] |

| CAS Number | 1116-98-9 | |

| Density | 0.988 g/mL at 20 °C | |

| Boiling Point | 204-207 °C (lit.) | |

| Flash Point | 118 °C (closed cup) | |

| Solubility | Soluble in organic solvents like ethanol and ether; limited solubility in water.[1] | [1] |

| Appearance | Colorless to pale yellow liquid | [1] |

Synthesis of tert-Butyl Cyanoacetate

The synthesis of tert-butyl cyanoacetate can be achieved through several methods. Two common laboratory-scale protocols are detailed below.

Direct Esterification of Cyanoacetic Acid

This method involves the reaction of cyanoacetic acid with tert-butanol in the presence of a carbodiimide coupling agent.

Experimental Protocol:

-

Suspend cyanoacetic acid (1.701 g, 20 mmol) in acetonitrile (20 mL).

-

Add tert-butanol (2.391 mL, 25.00 mmol) to the suspension.

-

Under stirring at room temperature, add a solution of N,N'-Dicyclohexylcarbodiimide (DCC) (4.54 g, 22.00 mmol) in dichloromethane (DCM) (22 mL).[3]

-

Stir the reaction mixture for 30 minutes.[3]

-

Filter the mixture through Celite to remove the dicyclohexylurea byproduct.

-

Evaporate the solvents under reduced pressure to yield the crude product.[3]

-

Proton NMR analysis of the residue can be used to confirm the complete conversion to the product.[3]

Transesterification of Methyl Cyanoacetate

An alternative route involves the transesterification of a simpler alkyl cyanoacetate, such as methyl cyanoacetate, with tert-butanol.

Experimental Protocol:

-

To a three-necked flask equipped with a mechanical stirrer, separation tower, water separator, and condenser, add methyl cyanoacetate (200g, 2mol), tert-butanol (224g, 3mol), and a suitable catalyst (e.g., 1.0g of sodium methoxide).

-

Stir the mixture evenly and heat to 150°C to reflux.

-

Collect the methanol byproduct (boiling point 64°C) that distills off.

-

Monitor the reaction until the temperature at the top of the tower rises, indicating the completion of methanol removal.

-

Neutralize the reaction mixture with acetic acid or sodium carbonate.

-

Dry the mixture with anhydrous sodium sulfate.

-

Perform atmospheric distillation to remove any remaining low-boiling impurities.

-

Finally, perform vacuum distillation to purify the tert-butyl cyanoacetate product.

Applications in Drug Development

The activated methylene group in tert-butyl cyanoacetate makes it a versatile reagent for carbon-carbon bond formation. It is particularly useful in the synthesis of substituted pyridines, a common scaffold in many pharmaceutical agents due to its ability to participate in hydrogen bonding and other key interactions with biological targets.

Synthesis of 2-Amino-3-cyanopyridine Derivatives

A prominent application of tert-butyl cyanoacetate is in the multicomponent synthesis of highly functionalized 2-amino-3-cyanopyridine derivatives. These compounds are valuable intermediates in the synthesis of various therapeutic agents, including those with potential carbonic anhydrase inhibition, antibacterial, and antifungal activities.[4][5]

Experimental Protocol (General):

-

In a suitable solvent such as ethanol, combine an aldehyde (1 mmol), a ketone (1 mmol), tert-butyl cyanoacetate (1 mmol), and ammonium acetate (1.5 mmol).

-

Reflux the reaction mixture for several hours, monitoring the progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

The product often precipitates from the solution and can be collected by filtration.

-

Wash the precipitate with a cold solvent (e.g., ethanol) to remove impurities.

-

The resulting 2-amino-3-cyanopyridine derivative can be further purified by recrystallization if necessary.

The following diagram illustrates the general workflow for the synthesis of 2-amino-3-cyanopyridine derivatives, a key application of tert-butyl cyanoacetate in medicinal chemistry.

Caption: Synthesis of 2-Amino-3-cyanopyridines.

Conclusion

tert-Butyl cyanoacetate is a cornerstone reagent in organic synthesis, offering a reliable and versatile platform for the construction of complex molecules. Its application in the synthesis of pharmaceutically relevant heterocyclic systems, such as pyridines, underscores its importance in drug discovery and development. The experimental protocols and data presented in this guide are intended to provide researchers and scientists with the foundational knowledge required to effectively utilize this valuable synthetic building block in their research endeavors.

References

A Comprehensive Technical Guide to the Physical Properties of tert-Butyl Cyanoacetate

For Researchers, Scientists, and Drug Development Professionals

Introduction

tert-Butyl cyanoacetate (t-BCA) is a versatile organic compound widely utilized as a key intermediate in the synthesis of a diverse range of pharmaceutical and agrochemical products.[1] Its unique chemical structure, featuring a bulky tert-butyl ester group and a reactive nitrile functional group, makes it a valuable building block in various condensation and nucleophilic substitution reactions.[1] This technical guide provides an in-depth overview of the core physical properties of tert-butyl cyanoacetate, complete with experimental protocols for their determination and a detailed workflow for its synthesis, to support its effective application in research and development.

Core Physical and Chemical Properties

The fundamental physical and chemical identifiers for tert-butyl cyanoacetate are summarized below.

| Identifier | Value | Reference |

| CAS Number | 1116-98-9 | [2][3] |

| Molecular Formula | C₇H₁₁NO₂ | [3] |

| Molecular Weight | 141.17 g/mol | [3] |

| IUPAC Name | tert-butyl 2-cyanoacetate | [4] |

| Synonyms | Cyanoacetic Acid tert-Butyl Ester, t-Butyl Cyanoacetate | [3] |

| SMILES | CC(C)(C)OC(=O)CC#N | [4] |

| InChI Key | BFNYNEMRWHFIMR-UHFFFAOYSA-N | [4] |

Quantitative Physical Properties

A comprehensive summary of the key physical properties of tert-butyl cyanoacetate is presented in the following table. These properties are crucial for its handling, storage, and application in various experimental setups.

| Property | Value | Conditions | Reference |

| Appearance | Colorless to pale yellow liquid | Ambient | [1] |

| Odor | Fruity or odorless | Ambient | [1] |

| Density | 0.988 g/mL | at 20 °C | [3] |

| Boiling Point | 40-42 °C | at 0.1 mmHg | [3] |

| 67-68 °C | at 1.5 mmHg | [5] | |

| Flash Point | 91 °C | Closed Cup | [6] |

| Refractive Index | 1.420 | at 20 °C | [7] |

| Solubility | Limited solubility in water; Soluble in organic solvents (e.g., ethanol, ether) | Ambient | [1] |

| Storage | 2-8°C, under inert atmosphere | - |

Experimental Protocols

Detailed methodologies for the determination of key physical properties and the synthesis of tert-butyl cyanoacetate are provided below.

Determination of Boiling Point (Capillary Method)

The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure. A common laboratory method for determining the boiling point of a small quantity of liquid is the capillary tube method.[8]

Apparatus:

-

Thiele tube or similar heating apparatus (e.g., aluminum block)[9]

-

Thermometer

-

Fusion tube (small test tube)

-

Capillary tube, sealed at one end[8]

-

Sample of tert-butyl cyanoacetate

-

Heat source (e.g., Bunsen burner with tripod and gauze, or heating mantle)

Procedure:

-

A small amount (a few drops) of tert-butyl cyanoacetate is placed into the fusion tube.[9]

-

The capillary tube, with its sealed end facing upwards, is placed inside the fusion tube containing the sample.[8]

-

The fusion tube is attached to the thermometer, ensuring the sample is level with the thermometer bulb.

-

The entire assembly is placed in the Thiele tube containing a high-boiling point liquid (e.g., mineral oil or silicone oil).

-

The apparatus is heated slowly and gently.[9]

-

As the temperature rises, air trapped in the capillary tube will expand and slowly bubble out.

-

Upon reaching the boiling point, a rapid and continuous stream of bubbles will emerge from the open end of the capillary tube.[9]

-

The heat source is removed, and the liquid is allowed to cool.

-

The temperature at which the liquid just begins to enter the capillary tube is recorded as the boiling point.

Determination of Density (Pycnometer or Graduated Cylinder Method)

Density is a fundamental physical property defined as the mass of a substance per unit volume.[10]

Apparatus:

-

Pycnometer (density bottle) or a graduated cylinder[10]

-

Analytical balance

-

Thermometer

-

Sample of tert-butyl cyanoacetate

Procedure:

-

The mass of a clean, dry pycnometer or 10-mL graduated cylinder is accurately measured using an analytical balance.[11]

-

The container is filled with a known volume of tert-butyl cyanoacetate. If using a graduated cylinder, the volume is read from the bottom of the meniscus.[10][11]

-

The combined mass of the container and the liquid is measured.[11]

-

The temperature of the liquid is recorded.

-

The density (ρ) is calculated using the formula: ρ = (mass of liquid) / (volume of liquid) where the mass of the liquid is the combined mass minus the mass of the empty container.[10]

-

For higher accuracy, the procedure should be repeated, and the average density calculated.[10]

Determination of Refractive Index (Abbe Refractometer)

The refractive index is a dimensionless number that describes how fast light travels through a material. It is a characteristic property of a substance.

Apparatus:

-

Abbe refractometer

-

Constant temperature water bath

-

Dropper

-

Sample of tert-butyl cyanoacetate

-

Solvent for cleaning (e.g., ethanol or acetone)

-

Soft tissue paper

Procedure:

-

The refractometer is calibrated using a standard sample with a known refractive index (e.g., distilled water).

-

The prism of the refractometer is cleaned with a suitable solvent and dried with a soft tissue.

-

A few drops of tert-butyl cyanoacetate are placed on the surface of the prism using a dropper.

-

The prism is closed and the light source is switched on.

-

The adjustment knob is used to bring the boundary line between the light and dark fields into the center of the crosshairs seen through the eyepiece.

-

The refractive index is read directly from the instrument's scale.

-

The temperature at which the measurement is taken should be controlled and recorded, as the refractive index is temperature-dependent.

Synthesis of tert-Butyl Cyanoacetate

tert-Butyl cyanoacetate can be synthesized via several routes, including the direct esterification of cyanoacetic acid with tert-butanol.[12][13]

Materials:

-

Cyanoacetic acid

-

tert-Butanol

-

N,N'-Dicyclohexylcarbodiimide (DCC)

-

Dichloromethane (DCM)

-

Acetonitrile

-

Celite

Procedure:

-

Cyanoacetic acid (1.0 eq) is suspended in acetonitrile.[13]

-

tert-Butanol (1.25 eq) is added to the suspension.[13]

-

A solution of DCC (1.1 eq) in dichloromethane is added to the reaction mixture while stirring at room temperature.[13]

-

The reaction mixture is stirred for approximately 30 minutes.[13]

-

The mixture is then filtered through Celite to remove the precipitated dicyclohexylurea.[13]

-

The solvents are removed from the filtrate by evaporation under reduced pressure to yield the crude tert-butyl cyanoacetate product.[13]

-

Further purification can be achieved by vacuum distillation.

Visualized Experimental Workflow

The following diagram illustrates the key steps in the synthesis and purification of tert-butyl cyanoacetate.

Caption: Workflow for the synthesis and purification of tert-butyl cyanoacetate.

References

- 1. CAS 1116-98-9: tert-Butyl cyanoacetate | CymitQuimica [cymitquimica.com]

- 2. scbt.com [scbt.com]

- 3. chemwhat.com [chemwhat.com]

- 4. tert-Butyl cyanoacetate | C7H11NO2 | CID 70693 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. One Synthetic Approach of t-Butyl cyanoacetate - Chempedia - LookChem [lookchem.com]

- 6. tert-Butyl cyanoacetate | 1116-98-9 [chemicalbook.com]

- 7. 氰乙酸叔丁酯 ≥97.0% (GC) | Sigma-Aldrich [sigmaaldrich.com]

- 8. byjus.com [byjus.com]

- 9. Boiling Point Determination of Organic Compounds: Chemistry Guide [vedantu.com]

- 10. Experiments to determine density of liquid apparatus method calculation density bottle burette measuring cylinder balance IGCSE/GCSE Physics revision notes [docbrown.info]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. Page loading... [guidechem.com]

- 13. tert-Butyl cyanoacetate synthesis - chemicalbook [chemicalbook.com]

A Comprehensive Technical Guide to the Boiling Point of tert-Butyl Cyanoacetate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the boiling point of tert-butyl cyanoacetate (CAS No. 1116-98-9), a key intermediate in the synthesis of pharmaceuticals and other fine chemicals. This document collates and presents key physical data, detailed experimental protocols, and the fundamental relationship between vapor pressure and boiling point for this compound.

Physical and Chemical Properties

Tert-butyl cyanoacetate is a colorless to yellow liquid with a molecular weight of 141.17 g/mol .[1] It is a combustible liquid with a flash point of 118 °C (closed cup). Its chemical structure, featuring a bulky tert-butyl group, significantly influences its physical properties, including its boiling point.

Boiling Point Data

The boiling point of a liquid is the temperature at which its vapor pressure equals the surrounding atmospheric pressure. For tert-butyl cyanoacetate, which is often purified by vacuum distillation to prevent decomposition at high temperatures, the boiling point is typically reported at reduced pressures.[2] A summary of reported boiling points at various pressures is presented in Table 1.

| Boiling Point (°C) | Pressure (mmHg) |

| 204-207 | 760 (Atmospheric) |

| 107-108 | 760 (Atmospheric) |

| 90 | 10 |

| 78-79 | 1 |

| 67-68 | 1.5 |

| 54-56 | 0.3 |

| 40-42 | 0.1 |

Pressure-Temperature Relationship

The data clearly indicates an inverse relationship between the applied pressure and the boiling point of tert-butyl cyanoacetate. This relationship is fundamental to the principles of vacuum distillation, allowing for the purification of the compound at temperatures below its atmospheric boiling point, thereby minimizing thermal degradation.

Caption: Relationship between pressure and boiling point.

Experimental Protocols

Synthesis of tert-Butyl Cyanoacetate via Esterification

A common method for the synthesis of tert-butyl cyanoacetate is the esterification of cyanoacetic acid with tert-butanol. The following protocol is adapted from established literature.[2]

Materials:

-

Cyanoacetic acid

-

tert-Butanol

-

N,N'-Dicyclohexylcarbodiimide (DCC)

-

Acetonitrile

-

Dichloromethane (DCM)

-

Celite

Procedure:

-

Suspend cyanoacetic acid (1.0 equivalent) in acetonitrile.

-

Add tert-butanol (1.25 equivalents) to the suspension.

-

Under stirring at room temperature, add a solution of DCC (1.1 equivalents) in DCM.

-

Stir the reaction mixture for 30 minutes.

-

Filter the mixture through Celite to remove the dicyclohexylurea byproduct.

-

Evaporate the solvents under reduced pressure to yield crude tert-butyl cyanoacetate.

Caption: Synthesis workflow for tert-butyl cyanoacetate.

Purification and Boiling Point Determination by Vacuum Distillation

The purification of tert-butyl cyanoacetate is typically achieved by vacuum distillation, which also serves as the method for determining its boiling point at reduced pressure.[3]

Apparatus:

-

Round-bottom flask

-

Vigreux column (alkali-washed)

-

Distillation head with thermometer

-

Condenser

-

Receiving flask

-

Vacuum pump

-

Manometer

-

Heating mantle

Procedure:

-

Transfer the crude tert-butyl cyanoacetate to an alkali-washed round-bottom flask.

-

Assemble the vacuum distillation apparatus, ensuring all joints are properly sealed.

-

Begin evacuation of the system and reduce the pressure to the desired level, monitored by the manometer.

-

Once the target pressure is stable, begin heating the distillation flask.

-

Observe the temperature at the distillation head. The temperature at which a steady stream of distillate is collected in the receiving flask is the boiling point at that pressure.

-

Collect the fractions that distill at a constant temperature. For example, a colorless product is obtained at 67-68 °C at a pressure of 1.5 mmHg.[3]

Precautions:

-

To avoid decomposition during distillation, it is recommended to use an alkali-washed flask.[3]

-

If the crude product contains residual acid, it should be washed with a saturated aqueous sodium bicarbonate solution, dried over potassium carbonate, and then distilled.[2]

References

An In-depth Technical Guide to tert-Butyl Cyanoacetate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical and chemical properties of tert-butyl cyanoacetate, with a specific focus on its density. Detailed experimental protocols for its synthesis and density determination are provided, along with a summary of its applications in organic synthesis, which are of particular interest to drug development professionals.

Core Properties of tert-Butyl Cyanoacetate

tert-Butyl cyanoacetate is a versatile organic compound widely utilized as a building block in the synthesis of more complex molecules, particularly in the pharmaceutical and agrochemical industries.[1] It is a colorless to pale yellow liquid with a fruity odor.[1] Its chemical structure features a bulky tert-butyl group, which provides steric hindrance and influences its reactivity.[1]

Quantitative Data Summary

The following table summarizes the key quantitative physical and chemical properties of tert-butyl cyanoacetate.

| Property | Value | Reference(s) |

| Density | 0.988 g/mL at 20 °C | [2][3][4][5] |

| 0.987 g/mL | [6] | |

| Molecular Formula | C₇H₁₁NO₂ | [1][2][7] |

| Molecular Weight | 141.17 g/mol | [2][4][7] |

| Boiling Point | 40-42 °C at 0.1 mmHg | [2][3][4][5] |

| 67-68 °C at 1.5 mmHg | [8] | |

| Flash Point | 91 °C (195.8 °F) | [2][6][8][9] |

| Refractive Index | n20/D 1.420 | [2][3] |

| CAS Number | 1116-98-9 | [1][2][3] |

| Solubility | Difficult to mix with water. Soluble in organic solvents like ethanol and ether. | [1][2][5][6][9] |

Experimental Protocols

Detailed methodologies for the synthesis of tert-butyl cyanoacetate and the determination of its density are presented below. These protocols are designed to be readily implemented in a laboratory setting.

Synthesis of tert-Butyl Cyanoacetate via Esterification

This protocol describes the synthesis of tert-butyl cyanoacetate from cyanoacetic acid and tert-butanol.

Materials:

-

Cyanoacetic acid

-

tert-Butanol

-

N,N'-Dicyclohexylcarbodiimide (DCC)

-

Acetonitrile

-

Dichloromethane (DCM)

-

Celite

Procedure:

-

Suspend 20 mmol of cyanoacetic acid in 20 mL of acetonitrile.

-

Add 25.00 mmol of tert-butanol to the suspension.

-

Under stirring at room temperature, add a solution of 22.00 mmol of N,N'-dicyclohexylcarbodiimide (DCC) in 22 mL of DCM.

-

Continue stirring the reaction mixture for 30 minutes.

-

Filter the mixture through Celite to remove the dicyclohexylurea byproduct.

-

Evaporate the solvents from the filtrate under reduced pressure to obtain the crude tert-butyl cyanoacetate.

-

The product can be used in the next reaction step without further purification. Purity can be assessed by ¹H NMR spectroscopy.

Determination of Density using the Pycnometer Method

This protocol provides a precise method for determining the density of liquid tert-butyl cyanoacetate.

Materials and Equipment:

-

Pycnometer (specific gravity bottle) with a ground glass stopper containing a capillary hole

-

Analytical balance

-

Distilled water

-

tert-Butyl cyanoacetate sample

-

Constant temperature water bath

-

Filter paper

Procedure:

-

Cleaning and Drying: Thoroughly clean the pycnometer and its stopper. Rinse with a suitable solvent (e.g., acetone) and ensure it is completely dry.

-

Mass of Empty Pycnometer: Accurately weigh the empty, dry pycnometer with its stopper on an analytical balance. Record this mass as m₀.

-

Calibration with Distilled Water:

-

Fill the pycnometer with distilled water.

-

Insert the stopper, ensuring that excess water escapes through the capillary hole. This ensures the volume is precisely defined.

-

Place the filled pycnometer in a constant temperature water bath set to 20°C and allow it to equilibrate.

-

Remove the pycnometer from the bath and carefully dry the exterior with filter paper.

-

Weigh the pycnometer filled with water and record the mass as m₁.

-

-

Density of Water: Look up the density of distilled water (ρ_water) at 20°C from a reliable reference table.

-

Volume of the Pycnometer: Calculate the exact volume of the pycnometer (V) using the following formula:

-

V = (m₁ - m₀) / ρ_water

-

-

Measurement with tert-Butyl Cyanoacetate:

-

Empty and thoroughly dry the pycnometer.

-

Fill the pycnometer with the tert-butyl cyanoacetate sample.

-

Insert the stopper, allowing the excess liquid to escape.

-

Equilibrate the pycnometer to 20°C in the constant temperature water bath.

-

Dry the exterior of the pycnometer and weigh it. Record this mass as m₂.

-

-

Calculation of Density: Calculate the density of the tert-butyl cyanoacetate sample (ρ_sample) using the following formula:

-

ρ_sample = (m₂ - m₀) / V

-

Synthetic Utility and Applications

tert-Butyl cyanoacetate serves as a crucial intermediate in various organic syntheses due to the reactivity of its α-protons, which are activated by the adjacent cyano and ester groups.[4] This allows for a range of chemical transformations, making it a valuable tool for drug development professionals.

Key Synthetic Applications

Some of the notable applications of tert-butyl cyanoacetate in organic synthesis include:

-

Synthesis of Vinylogous Ureas: It is a key starting material in the synthesis of vinylogous ureas, which are structural motifs found in some pharmacologically active compounds.[5][6][10]

-

Preparation of Phenylcyanoacrylates: It is used to produce tert-butyl phenylcyanoacrylates.[5]

-

Formation of Isoquinolines: Through functionalization and decarboxylation reactions, it is used to form 3-amino-4-alkyl isoquinolines.[5][7]

-

Nucleoside Synthesis: It has been employed as an additive to improve the β-selectivity in the coupling step of sugar and nucleoside bases.[5][6]

Diagram of Synthetic Pathways

The following diagram illustrates the role of tert-butyl cyanoacetate as a precursor in the synthesis of various chemical scaffolds.

Caption: Synthetic utility of tert-Butyl Cyanoacetate.

References

- 1. m.youtube.com [m.youtube.com]

- 2. Page loading... [wap.guidechem.com]

- 3. tert-Butyl cyanoacetate synthesis - chemicalbook [chemicalbook.com]

- 4. One Synthetic Approach of t-Butyl cyanoacetate - Chempedia - LookChem [lookchem.com]

- 5. che.utah.edu [che.utah.edu]

- 6. alrasheedcol.edu.iq [alrasheedcol.edu.iq]

- 7. Oscillating U-tube - Wikipedia [en.wikipedia.org]

- 8. scribd.com [scribd.com]

- 9. Organic Syntheses Procedure [orgsyn.org]

- 10. youtube.com [youtube.com]

Tert-Butyl Cyanoacetate: A Technical Guide to its Solubility in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of tert-butyl cyanoacetate in various organic solvents. Due to the limited availability of specific quantitative solubility data in publicly accessible literature, this document focuses on presenting the available qualitative information and outlines a detailed, standard experimental protocol for determining the thermodynamic solubility of a liquid solute, which can be applied to tert-butyl cyanoacetate.

Introduction to Tert-Butyl Cyanoacetate

Tert-butyl cyanoacetate (CAS RN: 1116-98-9) is a key organic intermediate widely utilized in the synthesis of pharmaceuticals and other complex organic molecules. Its unique structure, featuring a bulky tert-butyl ester group and a reactive nitrile functional group, dictates its physical and chemical properties, including its solubility profile. An understanding of its solubility is critical for its application in reaction chemistry, purification processes, and formulation development.

Solubility of Tert-Butyl Cyanoacetate: A Qualitative Overview

The principle of "like dissolves like" suggests that tert-butyl cyanoacetate, a moderately polar molecule, will exhibit good solubility in solvents with similar polarity.

Table 1: Qualitative Solubility of Tert-Butyl Cyanoacetate in Common Solvents

| Solvent Family | Specific Solvents | Expected Solubility |

| Alcohols | Methanol, Ethanol | Generally described as soluble.[5] |

| Ethers | Diethyl ether, Tetrahydrofuran (THF) | Generally described as soluble.[5] |

| Ketones | Acetone, Methyl Ethyl Ketone (MEK) | Expected to be soluble/miscible. |

| Halogenated Solvents | Dichloromethane (DCM), Chloroform | Expected to be soluble/miscible. |

| Esters | Ethyl acetate | Expected to be soluble/miscible. |

| Aromatic Hydrocarbons | Toluene, Benzene | Expected to be soluble/miscible. |

| Non-polar Hydrocarbons | Hexane, Heptane | Lower solubility expected compared to polar solvents. |

| Polar Aprotic Solvents | Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO) | Expected to be soluble/miscible. |

| Water | Difficult to mix/Insoluble.[2][3][4] |

Note: The information in this table is based on qualitative descriptions and chemical principles. For precise applications, experimental determination of solubility is highly recommended.

Experimental Protocol for Solubility Determination

For researchers requiring precise quantitative solubility data, the shake-flask method is a widely accepted and reliable technique for determining the thermodynamic solubility of a compound.[6][7] This is followed by a gravimetric or analytical method to determine the concentration of the solute in the saturated solution.[8][9]

Principle

A saturated solution of tert-butyl cyanoacetate is prepared in the solvent of interest by allowing an excess of the solute to equilibrate with the solvent at a constant temperature. The concentration of tert-butyl cyanoacetate in the clear, saturated supernatant is then determined analytically.

Materials and Equipment

-

Tert-butyl cyanoacetate (high purity)

-

Selected organic solvents (analytical grade)

-

Analytical balance (± 0.1 mg)

-

Thermostatically controlled orbital shaker or water bath

-

Calibrated pipettes and volumetric flasks

-

Glass vials with screw caps

-

Syringe filters (e.g., 0.45 µm PTFE)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV) or a Gas Chromatography (GC) system

-

Rotary evaporator or oven for gravimetric analysis

Procedure

-

Preparation of the Sample: Add an excess amount of tert-butyl cyanoacetate to a series of glass vials. The excess is crucial to ensure that a saturated solution is formed.

-

Solvent Addition: Accurately add a known volume of the desired organic solvent to each vial.

-

Equilibration: Tightly seal the vials and place them in a thermostatically controlled shaker or water bath set to the desired temperature (e.g., 25 °C). Agitate the vials for a sufficient period to ensure equilibrium is reached (typically 24-72 hours). The system is considered to be at equilibrium when consecutive measurements of the solute concentration show no significant change.[8]

-

Phase Separation: Once equilibrium is achieved, cease agitation and allow the vials to stand undisturbed at the constant temperature for a sufficient time to allow the undissolved solute to settle.

-

Sample Withdrawal: Carefully withdraw a clear aliquot of the supernatant using a syringe. Immediately filter the aliquot through a syringe filter into a clean, pre-weighed vial to remove any undissolved microparticles.

-

Quantification:

-

Analytical Method (HPLC/GC): Accurately dilute the filtered saturated solution with the same solvent to a concentration that falls within the linear range of a pre-established calibration curve. Analyze the diluted sample by HPLC or GC to determine the concentration of tert-butyl cyanoacetate.

-

Gravimetric Method: Accurately weigh the vial containing the filtered saturated solution.[8] Carefully evaporate the solvent from the vial using a rotary evaporator or a temperature-controlled oven until a constant weight of the tert-butyl cyanoacetate residue is achieved.[9] The weight of the dissolved solute can then be determined.

-

Calculation of Solubility

The solubility can be expressed in various units, such as g/100 mL or mol/L.

-

From Analytical Method:

-

Solubility ( g/100 mL) = (Concentration from analysis [g/mL] × Dilution Factor) × 100

-

-

From Gravimetric Method:

-

Weight of dissolved solute = (Weight of vial with residue) - (Weight of empty vial)

-

Weight of solvent = (Weight of vial with solution) - (Weight of vial with residue)

-

Solubility ( g/100 g solvent) = (Weight of dissolved solute / Weight of solvent) × 100

-

Visualization of Experimental Workflow

The following diagram illustrates the key steps in the experimental workflow for determining the solubility of tert-butyl cyanoacetate.

Caption: Workflow for determining the solubility of tert-butyl cyanoacetate.

Conclusion

While quantitative solubility data for tert-butyl cyanoacetate is sparse in the public domain, its qualitative behavior indicates good solubility in a wide range of common organic solvents and poor solubility in water. For applications requiring precise solubility values, the detailed experimental protocol provided in this guide, based on the widely accepted shake-flask method, offers a robust framework for obtaining reliable data. This information is crucial for optimizing reaction conditions, developing purification strategies, and formulating products containing tert-butyl cyanoacetate.

References

- 1. scbt.com [scbt.com]

- 2. tert-Butyl cyanoacetate, 98% 5 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 3. tert-Butyl cyanoacetate | 1116-98-9 [chemicalbook.com]

- 4. 1116-98-9 CAS MSDS (tert-Butyl cyanoacetate) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 5. m.youtube.com [m.youtube.com]

- 6. benchchem.com [benchchem.com]

- 7. researchgate.net [researchgate.net]

- 8. uomus.edu.iq [uomus.edu.iq]

- 9. pharmajournal.net [pharmajournal.net]

A Technical Guide to the Safe Handling of tert-Butyl Cyanoacetate

For researchers, scientists, and professionals in drug development, a comprehensive understanding of chemical safety and handling is paramount. This guide provides an in-depth overview of the safety protocols and handling precautions for tert-Butyl cyanoacetate (CAS No. 1116-98-9), a versatile reagent in organic synthesis.[1]

Hazard Identification and Classification

tert-Butyl cyanoacetate is classified as a combustible liquid that is harmful if swallowed and causes skin and serious eye irritation.[2][3][4]

GHS Hazard Statements:

The signal word for this chemical is "Warning".[2][3] Symptoms of overexposure may include headache, dizziness, tiredness, nausea, and vomiting.[2][5]

Physical and Chemical Properties

A summary of the key physical and chemical properties of tert-Butyl cyanoacetate is presented below. This data is crucial for designing safe experimental conditions.

| Property | Value | Source |

| Molecular Formula | C₇H₁₁NO₂ | [1][7] |

| Molecular Weight | 141.17 g/mol | [1] |

| Physical State | Liquid | [2][5] |

| Appearance | Colorless | [1] |

| Odor | Odorless | [2][5] |

| Boiling Point | 67 - 68 °C @ 1.5 mmHg | [2] |

| Flash Point | 91 °C / 195.8 °F | [1][2][5] |

| Density | ~0.988 g/mL at 20 °C | [1] |

| Water Solubility | Insoluble / Difficult to mix | [1][5] |

Safe Handling and Storage Protocols

Adherence to proper handling and storage procedures is essential to minimize risk.

Handling

-

Ventilation: Always use in a well-ventilated area.[8] A local exhaust ventilation system is recommended.[3]

-

Personal Protective Equipment (PPE): Wear appropriate protective gloves (Viton® is suggested), clothing, and eye/face protection.[2][5] In cases of inadequate ventilation, a gas mask or other approved respiratory protection should be worn.[3]

-

Hygiene: Wash hands and any exposed skin thoroughly after handling.[2][3] Do not eat, drink, or smoke when using this product.[2][3][5]

-

Ignition Sources: Keep away from heat, sparks, open flames, and other ignition sources.[2][5] Use explosion-proof electrical and ventilating equipment.[9] Take precautionary measures against static discharge.[5][9]

Storage

-

Conditions: Store in a cool, dry, and well-ventilated place.[2][5] A storage temperature of 2-8°C in a refrigerator is often recommended.[1][3][8]

-

Containers: Keep containers tightly closed.[2][3][5] Store under an inert gas like argon, as the material can be moisture-sensitive.[3][8]

-

Incompatibilities: Avoid contact with strong oxidizing agents and reducing agents.[2][5]

Emergency and First Aid Procedures

Detailed protocols for responding to accidental exposure are critical. While specific experimental methodologies for toxicological studies are not detailed in publicly available safety data sheets, the following first aid measures are standard procedure.

Experimental Protocol: First Aid Response

-

General Advice: If symptoms persist, seek medical attention.[2][5]

-

Eye Contact:

-

Skin Contact:

-

Ingestion:

-

Inhalation:

Fire and Spill Response

Fire-Fighting Measures

-

Suitable Extinguishing Media: Use dry powder, alcohol-resistant foam, water spray, or carbon dioxide (CO₂).[3][5] Water mist can be used to cool closed containers.[2][5]

-

Specific Hazards: The material is combustible and containers may explode when heated.[2][5]

-

Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.[2][5]

Accidental Release Measures

-

Personal Precautions: Ensure adequate ventilation and remove all sources of ignition.[5] Wear personal protective equipment.[5]

-

Containment: Soak up the spill with an inert absorbent material (e.g., sand, earth).[5]

-

Disposal: Collect the material into suitable, closed containers for disposal at an approved waste disposal plant.[2][5] Environmental release should be avoided.[5]

Logical Workflow for Safe Handling

The following diagram illustrates the logical workflow for the safe handling of tert-Butyl cyanoacetate, from initial preparation to emergency response.

Caption: Workflow for Safe Handling and Emergency Response of tert-Butyl Cyanoacetate.

References

- 1. nbinno.com [nbinno.com]

- 2. fishersci.com [fishersci.com]

- 3. tcichemicals.com [tcichemicals.com]

- 4. tcichemicals.com [tcichemicals.com]

- 5. assets.thermofisher.com [assets.thermofisher.com]

- 6. tert-Butyl Cyanoacetate | 1116-98-9 | TCI AMERICA [tcichemicals.com]

- 7. tert-Butyl cyanoacetate | C7H11NO2 | CID 70693 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 9. images.nicindustries.com [images.nicindustries.com]

Navigating the Stability of tert-Butyl Cyanoacetate: A Technical Guide for Researchers

For Immediate Release

This technical guide provides an in-depth analysis of the optimal storage conditions, stability profile, and handling procedures for tert-butyl cyanoacetate (CAS No. 1116-98-9). Aimed at researchers, scientists, and professionals in drug development, this document synthesizes critical information from safety data sheets and chemical literature to ensure the compound's integrity and safe utilization in a laboratory setting.

Core Storage Recommendations

The stability of tert-butyl cyanoacetate is paramount to ensure its efficacy and prevent the formation of impurities that could compromise experimental outcomes. The primary storage recommendation is refrigeration.[1][2][3][4] To maintain its chemical integrity, the compound should be stored in a cool, dry, and well-ventilated area, away from sources of heat, sparks, and open flames.[1][2][3][5]

For long-term storage and to minimize degradation, it is advisable to store tert-butyl cyanoacetate under an inert gas atmosphere and protect it from moisture.[3] Containers should always be kept tightly sealed to prevent the ingress of moisture and atmospheric contaminants.[1][2][3]

A summary of the key storage parameters is provided in the table below.

| Parameter | Recommended Condition | Rationale |

| Temperature | 2°C to 8°C (Refrigerated) | To minimize thermal degradation and maintain chemical stability.[1][2][3][4] |

| Atmosphere | Store under an inert gas (e.g., Argon, Nitrogen) | To prevent oxidation and reaction with atmospheric components.[3] |

| Moisture | Keep in a dry environment; protect from moisture | To prevent hydrolysis of the ester functional group.[3] |

| Light | Store in a dark place, protected from light | While not explicitly stated as highly light-sensitive, it is good practice for all chemicals. |

| Container | Tightly sealed, original container | To prevent contamination and evaporation.[1][2][3] |

Chemical Stability and Degradation Pathways

tert-Butyl cyanoacetate is generally stable under recommended storage conditions.[5] However, it is susceptible to degradation in the presence of incompatible materials and adverse environmental conditions.

The primary degradation pathway is likely hydrolysis of the tert-butyl ester linkage, which can be catalyzed by both acids and bases. This reaction would yield cyanoacetic acid and isobutylene. Elevated temperatures can accelerate this degradation process.

Another potential degradation route, especially under alkaline conditions and at high temperatures, is polymerization.

Incompatible Materials: To prevent accelerated degradation and potentially hazardous reactions, tert-butyl cyanoacetate must be stored away from the following classes of substances:

-

Strong Oxidizing Agents: Can lead to vigorous, exothermic reactions.[1][2][5]

-

Strong Reducing Agents: May react with the cyano or ester groups.[5]

-

Strong Acids: Can catalyze the hydrolysis of the ester.[3]

-

Strong Bases: Can catalyze both hydrolysis and potential polymerization.[3]

Experimental Protocol for Stability Assessment

Objective: To evaluate the stability of tert-butyl cyanoacetate under various storage conditions and identify potential degradation products.

Materials and Equipment:

-

tert-Butyl cyanoacetate (high purity)

-

HPLC or GC system with a suitable detector (e.g., UV for HPLC, FID for GC)

-

Analytical balance

-

pH meter

-

Temperature and humidity controlled stability chambers

-

Inert gas (Argon or Nitrogen)

-

Vials with inert caps

-

Standard laboratory glassware

Methodology:

-

Initial Characterization:

-

Obtain an initial purity profile of a single batch of tert-butyl cyanoacetate using a validated HPLC or GC method.

-

Characterize the initial physical appearance (e.g., color, clarity).

-

-

Sample Preparation and Storage:

-

Aliquot the tert-butyl cyanoacetate into a series of vials.

-

For studies involving atmospheric effects, some vials can be sealed under ambient air, while others are purged with an inert gas before sealing.

-

Place the vials in stability chambers under the following conditions:

-

Recommended Storage: 2-8°C

-

Accelerated Conditions: 25°C/60% RH, 40°C/75% RH

-

Stress Conditions: Higher temperatures (e.g., 50°C, 60°C), exposure to UV/visible light, and spiking with acidic, basic, and oxidizing agents.

-

-

-

Time-Point Analysis:

-

At predetermined time intervals (e.g., 0, 1, 3, 6, 12 months for long-term; 0, 1, 3, 6 months for accelerated), retrieve samples from each storage condition.

-

Visually inspect the samples for any physical changes.

-

Analyze the samples by the validated HPLC or GC method to determine the purity of tert-butyl cyanoacetate and quantify any degradation products.

-

-

Data Analysis:

-

Plot the concentration of tert-butyl cyanoacetate as a function of time for each storage condition.

-

Determine the degradation rate constant and calculate the shelf-life based on the time it takes for the purity to drop below a specified limit (e.g., 95%).

-

Identify and, if possible, characterize any significant degradation products.

-

Visualizing Handling and Storage Workflow

The following diagram illustrates the logical workflow for the proper handling and storage of tert-butyl cyanoacetate to ensure safety and maintain compound integrity.

Caption: Workflow for Handling and Storage of tert-Butyl Cyanoacetate.

References

An In-Depth Technical Guide to the Synthesis of tert-Butyl Cyanoacetate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthetic routes to tert-butyl cyanoacetate, a key intermediate in the synthesis of various pharmaceuticals, pesticides, and adhesives.[1] The document details and compares several common synthetic methodologies, offering detailed experimental protocols, quantitative data, and an analysis of the advantages and disadvantages of each approach to inform laboratory and industrial-scale production decisions.

Overview of Synthetic Methodologies

The synthesis of tert-butyl cyanoacetate is challenged by the steric hindrance of the tert-butyl group, which can necessitate forcing conditions and lead to side reactions such as polymerization and the formation of colored byproducts.[1] Several distinct strategies have been developed to address these challenges, each with its own set of advantages and limitations. The most prominent methods include:

-

Direct Esterification of Cyanoacetic Acid with tert-Butanol: This is a straightforward approach but often suffers from low yields due to the steric hindrance of tert-butanol and the potential for dehydration of the alcohol under acidic conditions.[1][2] However, the use of coupling agents can significantly improve yields.

-

Transesterification: This method involves the exchange of the alkoxy group of a lower alkyl cyanoacetate (typically methyl or ethyl) with tert-butanol. It is an equilibrium-driven process that can achieve high yields, especially when the lower alcohol byproduct is removed.[1][3]

-

From Cyanoacetyl Chloride: This two-step method first involves the conversion of cyanoacetic acid to its more reactive acid chloride, which is then reacted with tert-butanol. This approach can provide good yields but involves the use of hazardous reagents.[4][5]

-

Nucleophilic Substitution of tert-Butyl Haloacetates: This method utilizes the reaction of a tert-butyl haloacetate (e.g., bromo- or chloroacetate) with an alkali metal cyanide. While viable, this route involves the use of highly toxic cyanide salts and may present safety and disposal challenges.[6]

Comparative Analysis of Synthetic Routes

The choice of synthetic route for tert-butyl cyanoacetate depends on factors such as desired scale, available starting materials, and safety considerations. The following table summarizes the key quantitative data for the primary methods.

| Synthesis Method | Key Reagents | Solvent(s) | Reaction Time | Temperature (°C) | Yield (%) | Purity (%) | Reference(s) |

| Direct Esterification (Solid Acid Catalyst) | Cyanoacetic acid, tert-butanol | None (neat) | Long (not specified) | Reflux | ~20 | Not specified | [1] |

| Direct Esterification (DCC/DMAP) | Cyanoacetic acid, tert-butanol, DCC, DMAP | Dichloromethane | 5 hours | 0 - 20 | 86 | Not specified | [7] |

| Transesterification | Methyl cyanoacetate, tert-butanol, catalyst | None (neat) | Not specified | 150 (Reflux) | 90 | 99 (GC) | [1] |

| From Cyanoacetyl Chloride | Cyanoacetic acid, PCl₅, tert-butanol, dimethylaniline | Ether, Benzene | >17 hours | 0 - Reflux | 63-67 | Not specified | [4][5] |

| Nucleophilic Substitution | tert-Butyl bromoacetate, Sodium cyanide | Methanol, Water | 1 hour | 30 | 81.5 | Not specified | [6] |

| Nucleophilic Substitution | tert-Butyl chloroacetate, Potassium cyanide | t-Butanol, Water | Not specified | Not specified | 33 | Not specified | [6] |

Detailed Experimental Protocols

Direct Esterification via Steglich Esterification (DCC/DMAP)

This method utilizes dicyclohexylcarbodiimide (DCC) as a coupling agent and 4-dimethylaminopyridine (DMAP) as a catalyst to facilitate the esterification under mild conditions, achieving a high yield.[7][8]

Experimental Protocol:

-

Under an argon atmosphere, dissolve cyanoacetic acid (7.16 mmol) and tert-butanol (6.51 mmol) in anhydrous dichloromethane (30 mL) in a round-bottom flask.

-

Cool the solution to 0°C in an ice bath.

-

Add N,N'-dicyclohexylcarbodiimide (DCC) (7.16 mmol) and a catalytic amount of 4-dimethylaminopyridine (DMAP) to the solution.

-

Stir the reaction mixture at 0°C for 4 hours, then allow it to warm to room temperature and stir for an additional hour.

-

Filter the reaction mixture to remove the precipitated dicyclohexylurea (DCU).

-

Concentrate the filtrate under reduced pressure.

-

Purify the residue by column chromatography on silica gel (20% ethyl acetate in cyclohexane) to afford tert-butyl cyanoacetate as a colorless oil (86% yield).[7]

Reaction Workflow:

Caption: Workflow for DCC/DMAP mediated synthesis.

Transesterification from Methyl Cyanoacetate

This industrial-friendly method provides high yields and purity by reacting methyl cyanoacetate with an excess of tert-butanol and continuously removing the methanol byproduct.[1]

Experimental Protocol:

-

To a three-necked flask equipped with a mechanical stirrer, a separation tower, a water separator, and a condenser, add methyl cyanoacetate (200g, 2 mol), tert-butanol (224g, 3 mol), and a suitable catalyst (1.0g).

-

Stir the mixture to ensure homogeneity.

-

Heat the reaction mixture to 150°C to reflux, collecting the methanol byproduct (b.p. 64°C).

-

Monitor the reaction progress by observing the temperature at the top of the separation tower. Stop the reaction when the temperature rises, indicating the completion of methanol removal.

-

Neutralize the reaction mixture with acetic acid or sodium carbonate.

-

Dry the mixture with anhydrous sodium sulfate.

-

Perform atmospheric distillation to remove low-boiling impurities (fraction below 100°C).

-

Carry out vacuum distillation and collect the fraction at 122-123°C to obtain pure tert-butyl cyanoacetate (90% yield, 99% GC purity).[1]

Reaction Workflow:

Caption: Workflow for transesterification synthesis.

Reaction Mechanisms

Steglich Esterification (DCC/DMAP)

The Steglich esterification proceeds through the activation of the carboxylic acid by DCC to form a highly reactive O-acylisourea intermediate. DMAP acts as a nucleophilic catalyst, intercepting the O-acylisourea to form an acylpyridinium species, which is then readily attacked by the alcohol.[8][9]

Caption: Mechanism of Steglich esterification.

Transesterification (Acid or Base Catalyzed)

Transesterification is an equilibrium process that can be catalyzed by either an acid or a base. In acid catalysis, the carbonyl group of the starting ester is protonated, increasing its electrophilicity. In base catalysis, the alcohol is deprotonated to a more nucleophilic alkoxide.[3][10]

Acid-Catalyzed Mechanism:

Caption: Acid-catalyzed transesterification mechanism.

Base-Catalyzed Mechanism:

Caption: Base-catalyzed transesterification mechanism.

Safety and Handling

Tert-butyl cyanoacetate is a combustible liquid and is harmful if swallowed.[11] Appropriate personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn when handling this chemical. It should be stored in a cool, dry, and well-ventilated area away from strong oxidizing agents.[11] The synthesis procedures themselves involve various hazards. The use of phosphorus pentachloride is particularly hazardous as it reacts violently with water. The nucleophilic substitution route involves highly toxic alkali metal cyanides, and appropriate safety precautions must be strictly followed.

Conclusion

The synthesis of tert-butyl cyanoacetate can be achieved through several viable routes. For laboratory-scale synthesis where high yield and mild conditions are desired, the Steglich esterification using DCC and DMAP is an excellent choice. For larger-scale industrial production, transesterification from methyl cyanoacetate offers a high-yield and high-purity route, provided that the removal of the methanol byproduct can be efficiently managed. The choice of the optimal synthetic method will ultimately depend on a careful consideration of scale, cost, safety, and environmental factors.

References

- 1. Page loading... [wap.guidechem.com]

- 2. asianpubs.org [asianpubs.org]

- 3. Transesterification - Wikipedia [en.wikipedia.org]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. One Synthetic Approach of t-Butyl cyanoacetate - Chempedia - LookChem [lookchem.com]

- 6. JP2003238510A - Method for producing t-butyl cyanoacetate - Google Patents [patents.google.com]

- 7. tert-Butyl cyanoacetate synthesis - chemicalbook [chemicalbook.com]

- 8. Steglich Esterification [organic-chemistry.org]

- 9. Steglich esterification - Wikipedia [en.wikipedia.org]

- 10. masterorganicchemistry.com [masterorganicchemistry.com]

- 11. nbinno.com [nbinno.com]

tert-Butyl cyanoacetate reactivity profile

An In-depth Technical Guide to the Reactivity Profile of tert-Butyl Cyanoacetate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tert-butyl cyanoacetate is a versatile and valuable reagent in modern organic synthesis. Its unique structural features—an active methylene group flanked by a nitrile and a sterically bulky tert-butyl ester—confer a distinct reactivity profile that is instrumental in the construction of complex molecular architectures. This technical guide provides a comprehensive overview of the core reactivity of tert-butyl cyanoacetate, including its physicochemical properties, spectroscopic signature, and key chemical transformations. Detailed experimental protocols for its principal reactions, such as Knoevenagel condensation, Michael addition, and alkylation, are presented alongside quantitative data to inform reaction design and optimization. This document serves as an essential resource for chemists leveraging this compound in pharmaceutical research, agrochemical development, and fine chemical synthesis.

Physicochemical and Spectroscopic Profile

Tert-butyl cyanoacetate (CAS 1116-98-9) is a colorless to pale yellow liquid widely used as a key intermediate. The tert-butyl group provides significant steric hindrance, which can influence reaction pathways and selectivity, while the electron-withdrawing nature of the adjacent cyano and ester groups activates the central methylene protons, making them acidic.

Physical and Chemical Properties

The fundamental physical and chemical properties of tert-butyl cyanoacetate are summarized below. These parameters are critical for reaction setup, purification, and safety considerations.

| Property | Value | References |

| CAS Number | 1116-98-9 | |

| Molecular Formula | C₇H₁₁NO₂ | |

| Molecular Weight | 141.17 g/mol | |

| Boiling Point | 40-42 °C at 0.1 mmHg | |

| Density | 0.988 g/mL at 20 °C | |

| Refractive Index (n²⁰/D) | 1.420 | |

| Flash Point | 91 °C (195.8 °F) | |